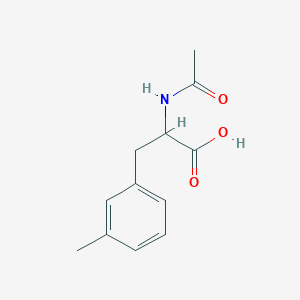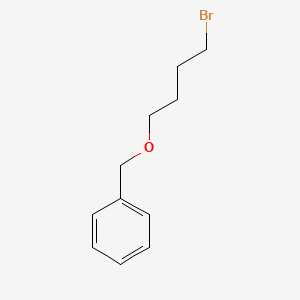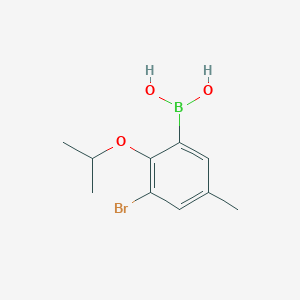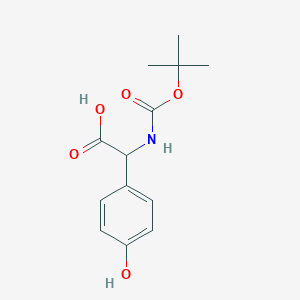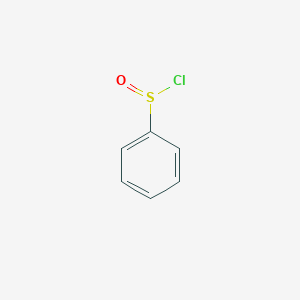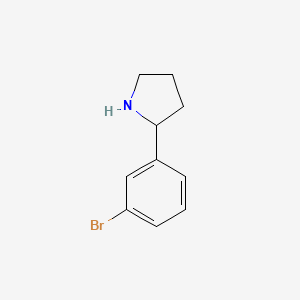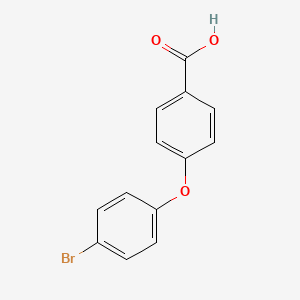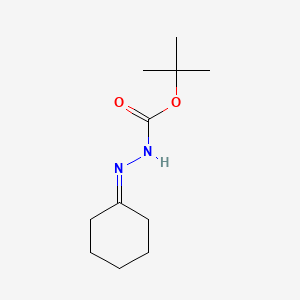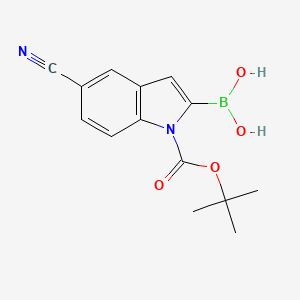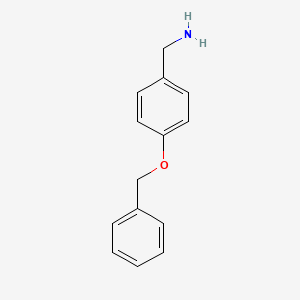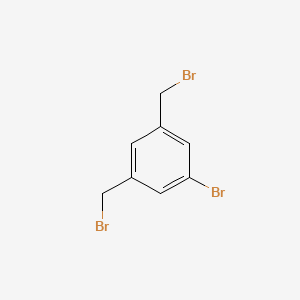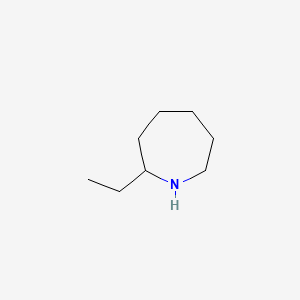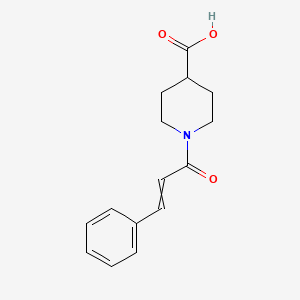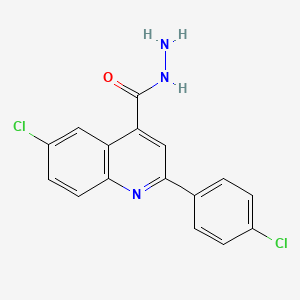
6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The compound is structurally related to various quinoline derivatives that have been synthesized and studied for their potential use in drug development and other chemical applications.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions that can include cyclization, substitution, and condensation reactions. For instance, a general one-pot synthesis approach has been reported for the creation of (E)-6-chloro-2-(aryl/hetarylvinyl)quinoline-3-carboxylic acid derivatives, which are structurally related to the compound of interest . This method demonstrates the feasibility of synthesizing complex quinoline compounds with good yields and a wide range of substituents. Similarly, other research has shown the synthesis of novel heterocyclic compounds from quinoline derivatives, indicating the versatility of these molecules as precursors for further chemical transformations .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a benzene ring fused to a pyridine ring. Substituents on the quinoline core, such as chloro groups or carbohydrazide functionalities, can significantly influence the compound's chemical behavior and interaction with biological targets. The dihedral angles between substituent phenyl rings and the quinoline or quinoxaline unit, as seen in related compounds, are indicative of the three-dimensional conformation that can affect the compound's properties .
Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions, including cyclization and substitution. For example, 4-hydroxy-2-methylquinoline-6-carbohydrazide, a compound with some structural similarity to the one , can react with phenyl isothiocyanate to yield phenylhydrazinecarbothioamide, which can further undergo cyclization to form triazole and thiadiazole derivatives . These reactions highlight the reactivity of the carbohydrazide group and its potential for creating diverse heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and reactivity, are influenced by the nature and position of substituents on the quinoline core. The presence of electron-withdrawing groups like chloro atoms can affect the electron density of the molecule, which in turn can influence its reactivity in chemical reactions. The compound's crystalline structure, intermolecular interactions, and steric hindrance from bulky substituents are also important factors that determine its physical properties and chemical behavior.
科学的研究の応用
For example, quinoline derivatives have shown potent antimicrobial activity . In another study, 6-chloro-4-(o-chlorophenyl)-2-quinazolinecarboxaldehyde, a related compound, was used in the identification solution of the main related compound in lorazepam and its tablets .
Quinoline derivatives, such as “6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide”, have a wide range of applications in various scientific fields . Here are some additional applications:
-
Antimicrobial Activity
- Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity depends on the substitution on the heterocyclic pyridine ring . They inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death .
- Among the tested compounds, 9-(4-(2-oxopyrrolidin-1-yl)-2-(phenanthren-10-yl)quinoline-6-carbonitrile) exhibited potent antimicrobial activity comparable to standard ciprofloxacin .
- In another series, 2-(4-chlorophenylthio)-6-amino-4-(2-chloro-6-methylquinolin-3-yl)pyridine-3,5-dicarbonitrile was found to be a more active antimicrobial agent when compared with ampicillin and norfloxacin .
-
Antimalarial Activity
-
Anticancer Activity
-
Antidepressant and Anticonvulsant Activities
-
Antiviral Activity
-
Anti-inflammatory Activity
Quinoline derivatives, such as “6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide”, have a wide range of applications in various scientific fields . Here are some additional applications:
-
Anti-HIV Activity
- Quinoline derivatives have been used as inhibitors of HIV-1 RT . For example, 1-(4-chlorophenyl)-2-(3,4-dihydroquinolin-1(2H)-yl)ethyl phenylcarbamate derivatives were designed as inhibitors of HIV-1 RT . The most active compounds inhibited the RT activity with IC 50 8.12 and 5.42 μM, respectively .
-
Degradation Studies of Phenolic Compounds
-
Insecticidal Activity
-
Anti-Inflammatory and Antiplatelet Activities
-
Antihypertensive Activity
-
Anti-Human Immunodeficiency Virus (HIV) Agents
特性
IUPAC Name |
6-chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O/c17-10-3-1-9(2-4-10)15-8-13(16(22)21-19)12-7-11(18)5-6-14(12)20-15/h1-8H,19H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIVHQATIWXCFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NN)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403607 |
Source


|
| Record name | 6-chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide | |
CAS RN |
590360-17-1 |
Source


|
| Record name | 6-chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

